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The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) is

designed to expedite the development and review of drugs intended for serious or life-

threatening conditions. This designation is granted when preliminary clinical evidence indicates

that the drug may demonstrate substantial improvement over available therapies on one or

more clinically significant endpoints. This guide provides a comparative analysis of the clinical

outcomes of several drugs that have received this designation, offering researchers, scientists,

and drug development professionals a comprehensive overview of their performance,

supported by experimental data.

High-Level Success Rates of the Breakthrough
Therapy Designation Program
An analysis of 599 Breakthrough Therapy Designations between 2013 and 2022 revealed that

72% of drugs granted this status were ultimately approved by the FDA, with an additional 13%

still pending a decision.[1] This high success rate underscores the program's effectiveness in

identifying and fostering the development of promising therapies. Oncology has been a major

beneficiary of the BTD program, accounting for a significant portion of both designations and

subsequent approvals.[1]

Below are detailed comparisons of specific drugs that have received Breakthrough Therapy

Designation, including their clinical trial data, experimental protocols, and mechanisms of

action.
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Zenocutuzumab (Bizengri)
Indication: Treatment of adult patients with advanced unresectable or metastatic non-small cell

lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) harboring a neuregulin 1

(NRG1) gene fusion.[2]

Clinical Outcomes
The efficacy and safety of zenocutuzumab were evaluated in the pivotal Phase 2 eNRGy trial.

Clinical Trial Patient Population Primary Endpoint Key Outcomes

eNRGy (Phase 2)

Patients with

advanced NRG1

fusion-positive solid

tumors

Overall Response

Rate (ORR)

NSCLC Cohort: ORR

of 35%[3] Pancreatic

Cancer Cohort: ORR

of 42%[3] Overall

Population: Median

Duration of Response

(DOR) of 9.1

months[3]

Experimental Protocol: eNRGy Trial (NCT02912949)
Study Design: A global, multicenter, open-label, single-arm Phase 1/2 study.[3][4]

Patient Population: Patients aged 18 years or older with locally advanced, unresectable, or

metastatic solid tumors with an NRG1 gene fusion who had progressed on standard-of-care

therapies.[5]

Dosing Regimen: Zenocutuzumab was administered intravenously at a dose of 750 mg

every two weeks.[2][5]

Endpoints: The primary endpoint was ORR as assessed by an independent review

committee. Secondary endpoints included DOR, progression-free survival (PFS), and safety.

[2][5]

Statistical Analysis: ORR was evaluated in the efficacy-evaluable population. Time-to-event

endpoints were estimated using the Kaplan-Meier method.
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Signaling Pathway and Mechanism of Action
Zenocutuzumab is a bispecific antibody that targets HER2 and HER3. NRG1 fusions act as

ligands that bind to HER3, leading to the formation of a HER2/HER3 heterodimer and the

activation of downstream signaling pathways that promote cancer cell growth and proliferation.

Zenocutuzumab works by binding to HER2 and subsequently blocking the interaction of the

NRG1 fusion protein with HER3, thereby inhibiting the activation of the HER2/HER3 signaling

pathway.[4][6]
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Zenocutuzumab's mechanism of action.
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Pembrolizumab (Keytruda)
Indication (in this context): In combination with chemotherapy for the treatment of patients with

platinum-resistant recurrent ovarian cancer.

Clinical Outcomes
The KEYNOTE-B96/ENGOT-ov65 trial was pivotal in demonstrating the benefit of

pembrolizumab in this patient population.

Clinical Trial Patient Population Primary Endpoint Key Outcomes

KEYNOTE-

B96/ENGOT-ov65

Patients with

platinum-resistant

recurrent ovarian

cancer

Progression-Free

Survival (PFS)

Statistically significant

and clinically

meaningful

improvement in PFS

for the pembrolizumab

combination group

compared to

chemotherapy alone

in both the PD-L1

positive and all-comer

populations.[7]

Statistically significant

improvement in

Overall Survival (OS)

in patients with PD-

L1-expressing tumors.

[7]

Experimental Protocol: KEYNOTE-B96/ENGOT-ov65 Trial
(NCT05116189)

Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[8]

Patient Population: 643 female patients aged 18 and older with recurrent epithelial ovarian,

fallopian tube, or primary peritoneal cancer that is resistant to platinum-based chemotherapy.
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[8][9]

Dosing Regimen: Patients were randomized to receive either pembrolizumab (200 mg every

3 weeks) in combination with paclitaxel with or without bevacizumab, or placebo with

paclitaxel with or without bevacizumab.[7][9]

Endpoints: The primary endpoint was PFS. A key secondary endpoint was OS.[7]

Statistical Analysis: The analysis of PFS and OS was performed using a stratified log-rank

test.

Signaling Pathway and Mechanism of Action
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the

programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[10] By blocking

this interaction, pembrolizumab releases the inhibition of the immune response, thereby

enabling T cells to recognize and attack tumor cells.[10][11]
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Pembrolizumab's mechanism of action.

Obinutuzumab (Gazyva)
Indication: For the treatment of adult patients with active lupus nephritis in combination with

standard therapy.
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Clinical Outcomes
The REGENCY trial was a key study demonstrating the efficacy of obinutuzumab in lupus

nephritis.

Clinical Trial Patient Population Primary Endpoint Key Outcomes

REGENCY (Phase 3)

Patients with active

Class III or IV lupus

nephritis

Complete Renal

Response (CRR)

At 1 year, 46.4% of

patients in the

obinutuzumab group

achieved CRR

compared to 33.1% in

the placebo group.[12]

Experimental Protocol: REGENCY Trial (NCT04221477)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

[13]

Patient Population: 271 patients with active/chronic International Society of

Nephrology/Renal Pathology Society 2003 proliferative Class III or IV lupus nephritis, with or

without Class V.[12][13]

Dosing Regimen: Patients were randomized 1:1 to receive either obinutuzumab plus

standard therapy (mycophenolate mofetil and glucocorticoids) or placebo plus standard

therapy.[12][13]

Endpoints: The primary endpoint was CRR at one year.

Signaling Pathway and Mechanism of Action
Obinutuzumab is a monoclonal antibody that targets the CD20 antigen expressed on the

surface of B-lymphocytes. Upon binding to CD20, obinutuzumab mediates B-cell lysis through

antibody-dependent cell-mediated cytotoxicity (ADCC) and direct cell death. Depletion of B-

cells is thought to reduce the production of autoantibodies that contribute to the pathogenesis

of lupus nephritis.
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Obinutuzumab's mechanism of action.

Seladelpar (Livdelzi)
Indication: For the treatment of primary biliary cholangitis (PBC).

Clinical Outcomes
The RESPONSE trial evaluated the efficacy and safety of seladelpar in patients with PBC.
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Clinical Trial Patient Population Primary Endpoint Key Outcomes

RESPONSE (Phase

3)

Patients with PBC

with an inadequate

response to or

intolerance to

ursodeoxycholic acid

Biochemical

Response

At 12 months, 61.7%

of patients in the

seladelpar group

achieved a

biochemical response

compared to 20.0% in

the placebo group

(P<0.001).[14] 25.0%

of patients in the

seladelpar group

achieved

normalization of

alkaline phosphatase

levels compared to

0% in the placebo

group (P<0.001).[14]

Significant reduction

in pruritus in patients

with moderate-to-

severe itch at

baseline.[14]

Experimental Protocol: RESPONSE Trial (NCT04620733)
Study Design: A 12-month, double-blind, placebo-controlled, Phase 3 trial.[14][15]

Patient Population: 193 patients with PBC who had an inadequate response to or were

intolerant of ursodeoxycholic acid.[14] Patients with and without compensated cirrhosis were

included.[16]

Dosing Regimen: Patients were randomized in a 2:1 ratio to receive either oral seladelpar 10

mg daily or placebo.[14][15]

Endpoints: The primary endpoint was a composite biochemical response defined as an

alkaline phosphatase (ALP) level <1.67 times the upper limit of normal (ULN), with a
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decrease of ≥15% from baseline, and a normal total bilirubin level at 12 months.[17] Key

secondary endpoints included ALP normalization and change in pruritus score.[17]

Statistical Analysis: The primary endpoint was analyzed using a logistic regression model.

Signaling Pathway and Mechanism of Action
Seladelpar is a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist.

Activation of PPAR-δ in the liver is believed to have anti-cholestatic and anti-inflammatory

effects, which are beneficial in the treatment of PBC.[18]
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Belantamab Mafodotin (Blenrep)
Indication: In combination with bortezomib and dexamethasone for the treatment of adult

patients with relapsed or refractory multiple myeloma who have received at least two prior lines

of therapy.

Clinical Outcomes
The DREAMM-7 trial provided the pivotal data for the approval of this combination therapy.

Clinical Trial Patient Population Primary Endpoint Key Outcomes

DREAMM-7 (Phase 3)

Patients with relapsed

or refractory multiple

myeloma with at least

one prior line of

therapy

Progression-Free

Survival (PFS)

In patients with 2 or

more prior lines of

therapy, the

belantamab mafodotin

combination showed a

51% reduction in the

risk of death and a

tripled median PFS of

31.3 months versus

10.4 months for the

daratumumab-based

triplet.[19]

Experimental Protocol: DREAMM-7 Trial (NCT04246047)
Study Design: A multicenter, open-label, randomized Phase 3 clinical trial.[19][20]

Patient Population: 494 patients with relapsed or refractory multiple myeloma who had

previously been treated with at least one prior line of therapy.[19]

Dosing Regimen: Patients were randomized 1:1 to receive either belantamab mafodotin (2.5

mg/kg intravenously every 3 weeks) plus bortezomib and dexamethasone (BVd) or
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daratumumab plus bortezomib and dexamethasone (DVd).[21]

Endpoints: The primary endpoint was PFS. A key secondary endpoint was OS.[21]

Statistical Analysis: PFS and OS were analyzed using a stratified log-rank test.

Signaling Pathway and Mechanism of Action
Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation

antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[2] The

ADC consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent

monomethyl auristatin F (MMAF).[22] Upon binding to BCMA, the ADC is internalized, and

MMAF is released, leading to cell cycle arrest and apoptosis of the myeloma cells.[2][22] The

antibody component also induces an immune-mediated response against the tumor cells.[23]
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Belantamab Mafodotin's mechanism of action.
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Raludotatug Deruxtecan
Indication (Investigational): For the treatment of patients with platinum-resistant ovarian cancer.

Clinical Outcomes
The REJOICE-Ovarian01 trial is evaluating the efficacy and safety of raludotatug deruxtecan.

Clinical Trial Patient Population Primary Endpoint
Key Outcomes

(Phase 2 part)

REJOICE-Ovarian01

(Phase 2/3)

Patients with

platinum-resistant,

high-grade ovarian,

primary peritoneal, or

fallopian tube cancer

Objective Response

Rate (ORR)

Across three dose

levels, a confirmed

ORR of 50.5% was

observed.[24]

Experimental Protocol: REJOICE-Ovarian01 Trial
(NCT06161025)

Study Design: A global, multicenter, randomized, open-label Phase 2/3 trial.[25]

Patient Population: Patients with platinum-resistant, high-grade ovarian cancer who have

received one to three prior systemic lines of therapy.[25]

Dosing Regimen: The Phase 2 portion evaluated three doses of raludotatug deruxtecan (4.8

mg/kg, 5.6 mg/kg, or 6.4 mg/kg) administered intravenously every 21 days.[24][26] The

Phase 3 portion will compare the selected dose to the investigator's choice of chemotherapy.

[24][26]

Endpoints: The primary endpoint of the Phase 2 part is ORR.[24] The dual primary endpoints

of the Phase 3 part are ORR and PFS.[24]

Statistical Analysis: In Phase 3, ORR will be analyzed using a Cochran-Mantel-Haenszel

test, and PFS will be analyzed using a stratified log-rank test.[27]

Signaling Pathway and Mechanism of Action
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Raludotatug deruxtecan is an antibody-drug conjugate (ADC) targeting Cadherin-6 (CDH6), a

protein overexpressed in ovarian and renal cell carcinomas.[1][28] The ADC is composed of a

humanized anti-CDH6 antibody linked to a topoisomerase I inhibitor payload (deruxtecan).[1]

[29] After binding to CDH6 on tumor cells, the ADC is internalized, and the payload is released,

causing DNA damage and apoptosis.[1][30] The payload can also exert a "bystander effect,"

killing neighboring tumor cells.[30]
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Nipocalimab
Indication (Investigational): For the treatment of adults with moderate-to-severe Sjögren's

disease.

Clinical Outcomes
The DAHLIAS study provided the initial evidence for the efficacy of nipocalimab in Sjögren's

disease.

Clinical Trial Patient Population Primary Endpoint Key Outcomes

DAHLIAS (Phase 2)

Adults with

moderately-to-

severely active

primary Sjögren's

disease

Change from baseline

in ClinESSDAI score

at Week 24

The 15 mg/kg

nipocalimab group

met the primary

endpoint, showing a

statistically significant

improvement in the

ClinESSDAI score

compared to placebo

(p=0.002).[31]

Experimental Protocol: DAHLIAS Trial (NCT04968912)
Study Design: A Phase 2, multicenter, randomized, placebo-controlled, double-blind study.

[32][33]

Patient Population: 163 adults (aged 18-75) with moderately-to-severely active primary

Sjögren's disease who were seropositive for anti-Ro60 and/or anti-Ro52 IgG antibodies.[32]

[34]

Dosing Regimen: Patients were randomized 1:1:1 to receive intravenous nipocalimab at 5

mg/kg or 15 mg/kg, or placebo every two weeks through Week 22.[32][33]

Endpoints: The primary endpoint was the change from baseline in the Clinical European

League Against Rheumatism Sjögren's Syndrome Disease Activity Index (clinESSDAI) score

at Week 24.[31]
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Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated

measures.

Signaling Pathway and Mechanism of Action
Nipocalimab is a monoclonal antibody that targets the neonatal Fc receptor (FcRn). FcRn is

responsible for salvaging IgG antibodies from degradation, thereby prolonging their half-life. By

blocking FcRn, nipocalimab accelerates the degradation of IgG, including the pathogenic

autoantibodies that drive Sjögren's disease.[31][35]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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